

4-Bromo-2,6-difluorobenzyl alcohol structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,6-difluorobenzyl
alcohol

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An In-depth Technical Guide to the Structure Elucidation of **4-Bromo-2,6-difluorobenzyl alcohol**

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Abstract

This technical guide provides a comprehensive framework for the structural elucidation of **4-Bromo-2,6-difluorobenzyl alcohol**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Beyond a mere recitation of procedures, this guide delves into the rationale behind each analytical choice, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. The methodologies detailed herein are grounded in established principles of analytical chemistry and are supported by authoritative references to provide a robust and reliable strategy for confirming the molecular structure of this and similar halogenated organic compounds.

Introduction: The Significance of 4-Bromo-2,6-difluorobenzyl alcohol

4-Bromo-2,6-difluorobenzyl alcohol (C₇H₅BrF₂O) is a versatile building block in organic synthesis.^[1] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical properties that are highly sought after in the development of biologically active molecules.^[1] The presence of fluorine, in particular, can significantly influence metabolic stability, lipophilicity, and binding affinity of a drug candidate.^{[2][3]} Given its role as a critical starting material, unequivocal confirmation of its structure is a prerequisite for its use in any synthetic workflow, particularly in a regulated environment such as pharmaceutical development.

This guide presents a logical workflow for the complete structural characterization of **4-Bromo-2,6-difluorobenzyl alcohol**, ensuring both identity and purity.

Foundational Analysis: Physicochemical Properties

Prior to advanced spectroscopic analysis, a preliminary assessment of the compound's physical properties provides a baseline for identification and handling.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrF ₂ O	^{[1][4][5]}
Molecular Weight	223.01 g/mol	^{[1][5][6]}
Appearance	White to light yellow powder or crystals	^{[1][6]}
Melting Point	76-81 °C	^{[5][6][7]}
CAS Number	162744-59-4	^{[1][5][8]}

These properties, sourced from commercial suppliers and chemical databases, offer the first checkpoint for sample verification. Safe handling procedures, including the use of personal protective equipment, should be observed, as the compound is classified as a skin, eye, and respiratory irritant.^{[9][10][11][12][13]}

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and can provide immediate evidence of the presence of certain elements through their isotopic patterns. For **4-Bromo-2,6-difluorobenzyl alcohol**, the presence of bromine is a key distinguishing feature.

The Isotopic Signature of Bromine

Bromine has two stable isotopes, ^{79}Br and ^{81}Br , which occur in nearly equal abundance (approximately a 1:1 ratio).^{[14][15][16]} This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M^+) is accompanied by another peak of similar intensity at two mass units higher. The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.^{[14][15][16]}

Expected Mass Spectrum Data

The following table outlines the expected major peaks in the electron ionization (EI) mass spectrum of **4-Bromo-2,6-difluorobenzyl alcohol**.

m/z (mass-to-charge ratio)	Ion	Expected Relative Intensity	Interpretation
222	$[\text{C}_7\text{H}_5^{79}\text{BrF}_2\text{O}]^+$	~100%	Molecular ion peak (M^+) with ^{79}Br
224	$[\text{C}_7\text{H}_5^{81}\text{BrF}_2\text{O}]^+$	~98%	Molecular ion peak ($M+2$) with ^{81}Br
204	$[\text{C}_7\text{H}_4^{79}\text{BrF}_2]^+$	Variable	Loss of H_2O from M^+
206	$[\text{C}_7\text{H}_4^{81}\text{BrF}_2]^+$	Variable	Loss of H_2O from $M+2$
143	$[\text{C}_7\text{H}_5\text{F}_2\text{O}]^+$	Variable	Loss of Br from M^+
125	$[\text{C}_6\text{H}_2\text{F}_2\text{O}]^+$	Variable	Further fragmentation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

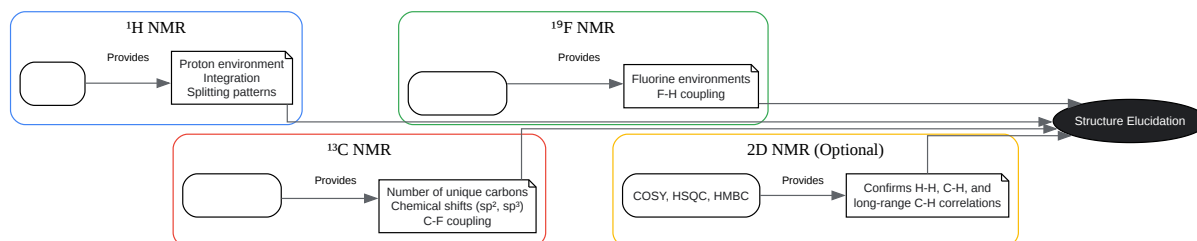
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.
- Instrument Setup:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan Range: 50-300 m/z
- Data Acquisition: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peaks at m/z 222 and 224 and compare their relative intensities to the expected 1:1 ratio for bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. For **4-Bromo-2,6-difluorobenzyl alcohol**, a combination of ^1H , ^{13}C , and ^{19}F NMR will provide a complete picture of the atomic connectivity.

The Logic of Multi-Nuclear NMR

The presence of fluorine atoms introduces both opportunities and challenges in NMR analysis. The large chemical shift range and the coupling between ^{19}F , ^1H , and ^{13}C nuclei provide rich structural information but can also complicate the spectra.^{[2][3]} A comprehensive approach using multiple NMR experiments is therefore essential.



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Caption: Workflow for NMR-based structure elucidation.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for **4-Bromo-2,6-difluorobenzyl alcohol** in a standard solvent like CDCl₃.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.25	t	2H	H-3, H-5	Aromatic protons coupled to two adjacent fluorine atoms.
~ 4.80	s	2H	-CH ₂ -	Methylene protons adjacent to the aromatic ring and hydroxyl group.
~ 2.00	br s	1H	-OH	Labile hydroxyl proton; may exchange with D ₂ O.

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 160 (t)	C-2, C-6	Carbons directly bonded to fluorine, showing a large ¹ JCF coupling.
~ 130 (t)	C-3, C-5	Aromatic carbons coupled to adjacent fluorine atoms (² JCF).
~ 120 (t)	C-1	Quaternary carbon attached to the CH ₂ OH group, coupled to two ortho fluorine atoms.
~ 115 (t)	C-4	Quaternary carbon attached to bromine, coupled to two meta fluorine atoms.
~ 60	-CH ₂ -	Aliphatic carbon of the benzyl alcohol moiety.

^{19}F NMR (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~ -110	t	F-2, F-6	Two equivalent fluorine atoms coupled to the adjacent aromatic protons (H-3, H-5).

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup:
 - Spectrometer: 500 MHz or higher field instrument.
 - Experiments:
 - Standard ^1H NMR.
 - ^{13}C NMR with proton decoupling.
 - ^{19}F NMR with proton decoupling.
 - (Optional) 2D experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) for unambiguous assignment.
- Data Acquisition: Acquire spectra at room temperature. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the ^{13}C NMR.
- Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **4-Bromo-2,6-difluorobenzyl alcohol**, the key functional groups are the hydroxyl (-OH) group and the substituted benzene ring.

Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3600-3200	Strong, Broad	O-H stretch	Alcohol (-OH)
3100-3000	Medium	C-H stretch	Aromatic
~2900	Medium	C-H stretch	Aliphatic (-CH ₂ -)
1600-1450	Medium-Strong	C=C stretch	Aromatic Ring
1250-1000	Strong	C-O stretch	Primary Alcohol
1100-1000	Strong	C-F stretch	Aryl Fluoride
~600	Medium	C-Br stretch	Aryl Bromide

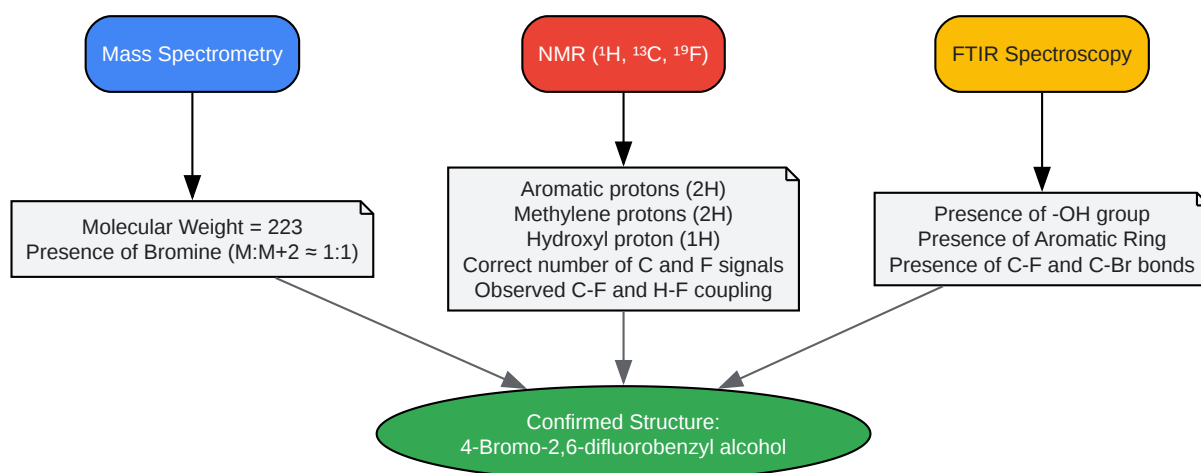
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
 - Mode: Attenuated Total Reflectance (ATR).
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- **Data Acquisition:** Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the resulting absorbance spectrum and assign the major peaks to their corresponding functional groups. The presence of a broad band in the 3600-3200 cm^{-1} region is indicative of the hydroxyl group.[17]

Synthesis and Data Integration: A Holistic Approach

The true power of this multi-technique approach lies in the integration of all data points to build a self-validating conclusion.



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Caption: Integration of analytical data for final structure confirmation.

The MS data confirms the elemental composition and the presence of bromine. The FTIR data confirms the presence of the key functional groups. The NMR data provides the definitive connectivity map, showing how all the atoms are assembled. When all three techniques provide data consistent with the proposed structure of **4-Bromo-2,6-difluorobenzyl alcohol**, the elucidation can be considered complete and trustworthy.

Conclusion

The structural elucidation of **4-Bromo-2,6-difluorobenzyl alcohol** requires a systematic and multi-faceted analytical strategy. By logically combining the insights from Mass Spectrometry, multi-nuclear NMR, and FTIR spectroscopy, researchers can achieve an unambiguous confirmation of the compound's identity and integrity. The protocols and interpretive frameworks presented in this guide offer a robust, self-validating system to ensure the quality and reliability of this critical synthetic intermediate, thereby upholding the principles of scientific rigor in research and development.

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- To cite this document: BenchChem. [4-Bromo-2,6-difluorobenzyl alcohol structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065035#4-bromo-2-6-difluorobenzyl-alcohol-structure-elucidation]

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